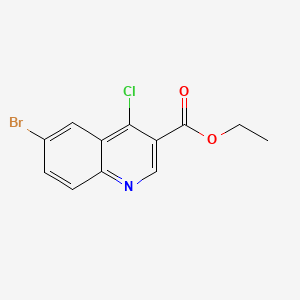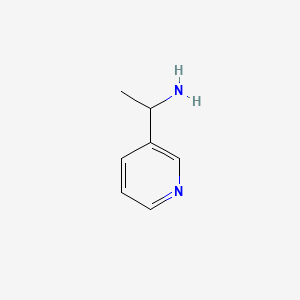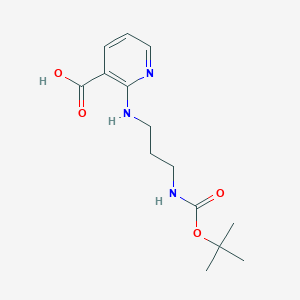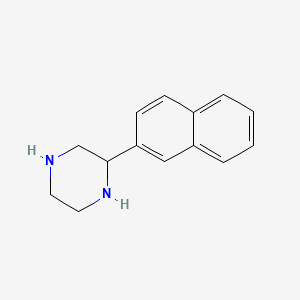
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Friedländer synthesis, as seen in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, which was achieved through a reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate promoted by chlorotrimethylsilane (TMSCl) . This method could potentially be adapted for the synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate by substituting the appropriate halogenated starting materials.
Molecular Structure Analysis
Quinoline derivatives typically exhibit a planar ring system, as demonstrated by the structure of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate, which has a maximum deviation from the mean plane of 0.035 Å . This planarity is a common feature that can affect the electronic properties and reactivity of the molecule. The dihedral angle between the rings and the positions of substituents, such as methoxy groups, can also influence the overall molecular conformation .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including bromination, esterification, and cyclization, to yield different functionalized compounds. For instance, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized through esterification and bromination . These reactions are crucial for the modification of the quinoline core and the introduction of desired substituents, which can be tailored to synthesize Ethyl 6-bromo-4-chloroquinoline-3-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For example, the presence of halogen atoms can affect the compound's melting point, solubility, and reactivity. The synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave-assistance using aluminium metal as a catalyst resulted in a high yield of 94.2%, and the product's structure was confirmed by melting point measurements and NMR spectrometry . These properties are essential for the identification and characterization of the compound and can provide a basis for predicting the properties of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Potential Antibacterial Agents
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate derivatives have been studied for their potential antibacterial properties. Research indicates that these compounds possess moderate in vitro antibacterial activity against various bacteria, including Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).
Synthesis and Chemical Conversions
Various studies have focused on the synthesis and chemical conversions of ethyl 6-bromo-4-chloroquinoline-3-carboxylate and its derivatives. These include methods such as the Gould-Jacobs reaction under microwave-assistance, using aluminium metal as a catalyst, to synthesize specific derivatives of this compound (Song Bao-an, 2012).
Applications in Synthesis of Novel Compounds
These compounds have been used in the synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, with potential antibacterial applications against several bacterial strains (Balaji et al., 2013). Additionally, ethyl 6-bromo-4-chloroquinoline-3-carboxylate derivatives have been utilized in the synthesis of various other novel compounds, demonstrating their versatility in chemical synthesis (Li et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMLKBFPHVLHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377321 | |
| Record name | ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
CAS RN |
206257-39-8 | |
| Record name | ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)





![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)
![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)

